1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a cyclopropylisoxazole moiety and a thiazolyl group attached to a piperidine ring. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Cyclopropylisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiazolyl Group: This step may involve the use of thiazole derivatives and coupling reagents to attach the thiazolyl group to the cyclopropylisoxazole moiety.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.
Coupling of the Piperidine Ring with the Cyclopropylisoxazole-Thiazole Intermediate: This final step involves the use of coupling reagents such as EDCI or DCC to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other Piperidine Carboxamides: Compounds with piperidine rings and carboxamide linkages but different functional groups.
Uniqueness
This compound is unique due to its specific combination of cyclopropylisoxazole, thiazolyl, and piperidine moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(18-16-17-5-8-24-16)11-3-6-20(7-4-11)15(22)12-9-13(23-19-12)10-1-2-10/h5,8-11H,1-4,6-7H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELYNYCBKPFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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